1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol
Description
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-8-7-13(4)9(2)5-11(8)12-6-10(3)14/h8-12,14H,5-7H2,1-4H3 |
InChI Key |
IOZAKVVUHSCGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization Approaches
The core piperidine ring with trimethyl substitution at positions 1, 2, and 5 can be synthesized via intramolecular cyclization of suitable precursors, typically derived from amino alcohols or ketones. A common route involves:
- Starting from N,N-dimethyl-2,3-butanedione derivatives , which undergo cyclization with ammonia or primary amines under acidic or basic conditions to form the piperidine ring.
- Two-component cyclization of primary selenoamides with α-haloketones, as described in recent advances, can be adapted for similar substituted piperidines, yielding the core structure with high efficiency (Scheme 6, reference).
Oxidation and Functionalization
- The oxidation of piperidine derivatives to N-oxyl radicals, such as TEMP (2,2,6,6-tetramethylpiperidine-N-oxyl), is achieved using hydrogen superoxide in the presence of divalent metal salts (e.g., zinc, alkaline earth metals), as detailed in patent.
- These oxidation processes are crucial for introducing the N-oxyl functionality, which can serve as intermediates or functional groups for further derivatization.
Amination at the 4-Position
Nucleophilic Amination
- The amino group at the 4-position can be introduced via nucleophilic substitution reactions on suitably activated piperidine intermediates.
- Ammonia or primary amines react with halogenated derivatives of the piperidine ring, such as 4-chlorinated or 4-brominated compounds, under reflux conditions to afford the amino derivatives.
Catalytic Amination Strategies
- Transition-metal catalyzed amination, especially using palladium or rhodium catalysts, has been explored for selective amination of heterocycles, as seen in recent advances in alkylamine synthesis (reference).
- These methods offer high regioselectivity and yields, with reaction conditions optimized to prevent over-alkylation or side reactions.
Attachment of the Propan-2-ol Moiety
Alkylation and Hydroxylation
- The propan-2-ol group can be introduced via nucleophilic substitution on a suitable precursor, such as a halogenated propanone derivative.
- Alternatively, the hydroxyl group can be installed through oxidation of a secondary alcohol precursor, or via hydroboration-oxidation of an alkene intermediate.
Regioselective Functionalization
- Selective hydroxylation at the appropriate carbon of the side chain is achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.
- The amino group can be protected during these steps to prevent undesired side reactions, then deprotected at the final stage.
Summary of Preparation Methods with Data Tables
Recent Research Discoveries
- Innovative cyclization techniques using two-component reactions have significantly improved yields and regioselectivity for substituted piperidines, including trimethyl derivatives (reference).
- Metal-free oxidation methods employing sodium fluoride or hydrogen superoxide have been optimized for selective N-oxyl formation, facilitating subsequent functionalization steps (reference).
- Transition-metal catalysis has enabled highly selective amination and hydroxyalkylation reactions, expanding the scope of functional group modifications on the piperidine core (reference).
Chemical Reactions Analysis
Types of Reactions: 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, its piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s closest analogs differ in substituents on the amino-propanol backbone or the cyclic amine moiety. Key examples include:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents/Modifications |
|---|---|---|
| 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol | Piperidine | 1,2,5-Trimethylpiperidin-4-yl, propan-2-ol |
| 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol | Aliphatic heptane chain | 2,6-Dimethylheptan-4-yl, propan-2-ol |
| 1-[(2,6-Dimethylpyridin-4-yl)methyl]-1,2-diphenylhydrazine | Pyridine | Diphenylhydrazine, dimethylpyridinylmethyl |
| (S)-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol | Tetrahydronaphthalene | 2-Ethylphenoxy, tetrahydronaphthalenyl |
Key Observations :
- Piperidine vs.
- Aromatic vs. Non-Aromatic Systems: The dimethylpyridinyl and tetrahydronaphthalenyl analogs introduce aromaticity, which may influence π-π stacking interactions and receptor binding compared to the non-aromatic piperidine system .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Property | 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol | 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol | 1-[(2,6-Dimethylpyridin-4-yl)methyl]-1,2-diphenylhydrazine |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (~2.1)* | High (~3.5) | Moderate (~2.8) |
| Hydrogen Bonding | Strong (amine, hydroxyl) | Moderate (hydroxyl) | Weak (hydrazine, pyridine) |
| Metabolic Stability | Likely high (methylated piperidine resists oxidation) | Low (aliphatic chain prone to oxidation) | Variable (pyridine may undergo conjugation) |
*Estimated using fragment-based methods due to lack of experimental data.
Analysis :
Pharmacological Implications
- However, the trimethylpiperidine group may redirect selectivity toward CNS targets (e.g., sigma receptors) compared to aryloxy-substituted analogs like (S)-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol, which may prioritize peripheral receptors .
- Toxicity Profile : The absence of hydrazine or aromatic nitro groups in the target compound reduces theoretical toxicity risks compared to NSC-137570 derivatives .
Biological Activity
1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol, with the CAS number 1218349-27-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
The molecular formula of 1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol is C11H24N2O with a molecular weight of 200.32 g/mol. The compound features a piperidine ring that may contribute to its biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H24N2O |
| Molecular Weight | 200.32 g/mol |
| CAS Number | 1218349-27-9 |
| Purity | ≥95% |
Pharmacological Effects
Research indicates that compounds similar to 1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol exhibit a range of pharmacological effects:
- CNS Activity : Compounds containing piperidine structures often demonstrate activity at neurotransmitter receptors, influencing mood and cognition. For instance, derivatives have shown affinity for dopamine receptors which are crucial in the treatment of disorders such as schizophrenia and depression.
- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against various bacterial strains. This may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Potential : Emerging research points towards the anticancer properties of piperidine derivatives. They may act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.
The exact mechanism of action for 1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol is not fully elucidated; however, it is hypothesized to interact with various receptor sites and enzymes:
- Dopamine Receptor Modulation : Similar compounds have been documented to modulate dopamine receptor activity, which could lead to therapeutic effects in neuropsychiatric disorders.
- Enzyme Inhibition : Preliminary studies indicate potential inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine structure enhanced antibacterial activity significantly.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol | Moderate | Low |
| Related Piperidine Derivative | High | Moderate |
Investigation into CNS Effects
In another study assessing the central nervous system effects of piperidine derivatives, it was found that specific compounds exhibited anxiolytic properties in animal models. The study concluded that these effects were likely mediated through interactions with GABAergic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
